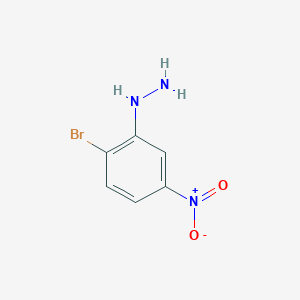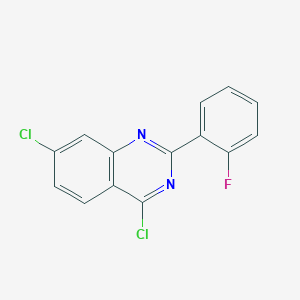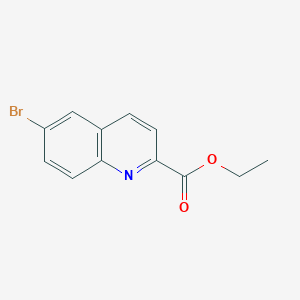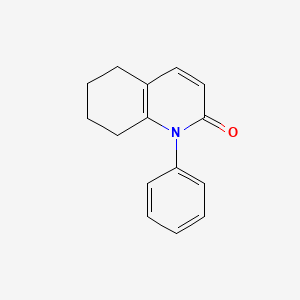
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Übersicht
Beschreibung
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, also known as PTQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. PTQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities such as antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives is not fully understood. However, several studies have suggested that 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of protein kinases.
Biochemical and Physiological Effects:
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have been reported to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and transcription. 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives have several advantages and limitations for lab experiments. One advantage is that 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives are relatively easy to synthesize and modify, which allows for the development of a diverse range of compounds with potential therapeutic applications. However, one limitation is that the biological activity of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives can be highly dependent on the structural modifications, which can make it difficult to predict the activity of new compounds.
Zukünftige Richtungen
There are several future directions for the study of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives. One direction is the development of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives with improved selectivity and potency against specific cancer cell types. Another direction is the investigation of the molecular mechanisms underlying the biological activity of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives, which could provide insights into new targets for drug discovery. Additionally, the development of new synthetic methods for 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives could lead to the discovery of novel compounds with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has been extensively studied in the field of medicinal chemistry due to its potential as a lead compound for drug discovery. Several studies have reported the synthesis and biological evaluation of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives as potential anticancer, antiviral, and anti-inflammatory agents. For example, 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have also been reported to exhibit antiviral activity against the hepatitis C virus and dengue virus.
Eigenschaften
IUPAC Name |
1-phenyl-5,6,7,8-tetrahydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJBVQWXWVGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695827 | |
| Record name | 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
CAS RN |
29071-86-1 | |
| Record name | 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



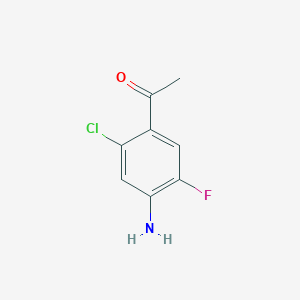
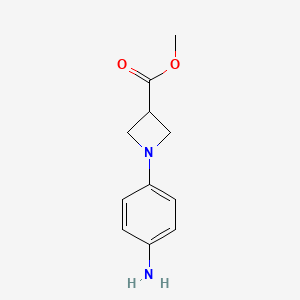
![1,3-Dimethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503181.png)

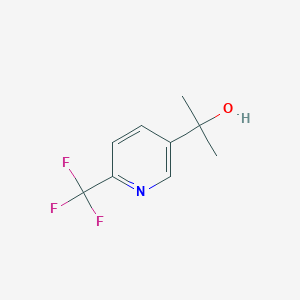
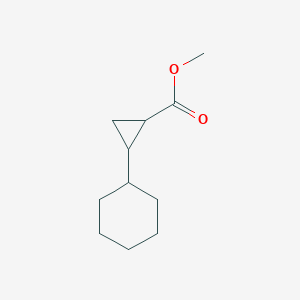
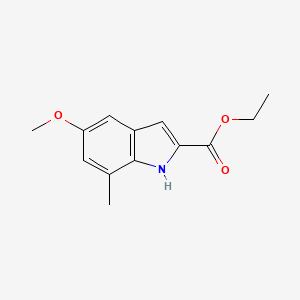


![1,3-Dimethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503198.png)
